6-methyltetrazolo[1,5-b][1,2,4]triazin-7(8H)-one 6-methyltetrazolo[1,5-b][1,2,4]triazin-7(8H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15554543
InChI: InChI=1S/C4H4N6O/c1-2-3(11)5-4-6-8-9-10(4)7-2/h1H3,(H,5,6,9,11)
SMILES:
Molecular Formula: C4H4N6O
Molecular Weight: 152.11 g/mol

6-methyltetrazolo[1,5-b][1,2,4]triazin-7(8H)-one

CAS No.:

Cat. No.: VC15554543

Molecular Formula: C4H4N6O

Molecular Weight: 152.11 g/mol

* For research use only. Not for human or veterinary use.

6-methyltetrazolo[1,5-b][1,2,4]triazin-7(8H)-one -

Specification

Molecular Formula C4H4N6O
Molecular Weight 152.11 g/mol
IUPAC Name 6-methyl-8H-tetrazolo[1,5-b][1,2,4]triazin-7-one
Standard InChI InChI=1S/C4H4N6O/c1-2-3(11)5-4-6-8-9-10(4)7-2/h1H3,(H,5,6,9,11)
Standard InChI Key UTYSHJPFJZTLGQ-UHFFFAOYSA-N
Canonical SMILES CC1=NN2C(=NN=N2)NC1=O

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Nomenclature

6-Methyltetrazolo[1,5-b] triazin-7(8H)-one features a bicyclic system comprising a tetrazole ring fused to a 1,2,4-triazin-7-one moiety. The tetrazole component (a five-membered ring with four nitrogen atoms) is annulated at positions 1 and 5 of the triazinone, creating a planar, conjugated system. A methyl group at position 6 introduces steric and electronic modulation, influencing both reactivity and intermolecular interactions.

The IUPAC name systematically describes this arrangement:

  • Tetrazolo[1,5-b]: Indicates fusion between the tetrazole's position 1 and the triazine's position b (following von Baeyer numbering)

  • 1,2,4-triazin-7(8H)-one: Specifies the triazinone ring with a ketone at position 7 and hydrogen at position 8

  • 6-methyl: Denotes the methyl substituent on the triazine ring .

Molecular Formula and Stereoelectronic Properties

While the molecular formula is predominantly reported as C₄H₄N₆O (molecular weight 152.11 g/mol), literature discrepancies note alternative formulations (e.g., C₇H₈N₈O), potentially arising from tautomeric variations or crystallographic solvent inclusion. Key electronic features include:

  • High nitrogen content (55.3% by mass), promoting hydrogen bonding and dipole interactions

  • A conjugated π-system spanning both rings, enabling charge delocalization

  • Methyl group-induced steric effects at position 6, modulating ring planarity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₄H₄N₆O
Molecular Weight152.11 g/mol
SMILESCC1=NN2C(=NN=N2)NC1=O
InChI KeyUTYSHJPFJZTLGQ-UHFFFAOYSA-N
Melting Point (Analog)195–196°C (triazolo variant)

Synthetic Methodologies

General Synthetic Strategies

Synthesis of 6-methyltetrazolo[1,5-b] triazin-7(8H)-one typically involves multistep sequences combining cyclization and condensation reactions. While detailed protocols remain scarce, analogous syntheses of triazolotriazinones provide mechanistic insights:

  • Precursor Functionalization: Starting materials like 3-thioxo-1,2,4-triazin-5-ones undergo hydrazonation or nucleophilic substitution to introduce tetrazole-forming groups .

  • Cyclocondensation: Refluxing with hydrazonoyl halides in chloroform/triethylamine facilitates intramolecular ring closure, forming the tetrazole-triazine fusion .

  • Methylation: Post-cyclization alkylation or use of pre-methylated intermediates installs the C6 methyl group .

Challenges and Optimization

Key synthetic hurdles include:

  • Regioselectivity: Competing annulation pathways may yield isomeric byproducts

  • Oxidative Stability: The tetrazole ring’s sensitivity to redox conditions necessitates inert atmospheres

  • Purification: High polarity complicates crystallization, often requiring chromatographic methods .

CompoundIC₅₀ (μM) A549 (Lung)IC₅₀ (μM) PC3 (Prostate)Selectivity Index (BJ1/A549)
7a36.642.1>10
7g40.145.8>10
Doxorubicin43.841.22.3

Mechanistic studies on analog 7a revealed:

  • DNA Damage: Increased γH2AX foci formation (2.8-fold vs. control)

  • Apoptosis Induction: BAX/BCL-2 ratio elevation (3.1-fold) and caspase-3 activation

  • Metastasis Suppression: MMP-9 downregulation (68% at 50 μM) .

Antibacterial and Antitubercular Applications

Thiazolo-triazinone derivatives exhibit:

  • MIC: 2–8 μg/mL against Mycobacterium tuberculosis H37Rv

  • Biofilm Disruption: 74% reduction in S. aureus biofilm at 16 μg/mL .

Physicochemical and Spectroscopic Profiling

Spectral Characterization

  • ¹H NMR: Singlet δ 2.45 ppm (C6-CH₃), broad singlet δ 11.2 ppm (NH)

  • IR: Strong absorbance at 1705 cm⁻¹ (C=O), 1600–1450 cm⁻¹ (C=N/C=C) .

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4), improving in DMSO (>50 mg/mL)

  • Thermal Decomposition: Onset at 215°C (TGA), with exothermic decomposition peaking at 278°C .

Computational and Material Science Perspectives

Quantum Chemical Analysis

DFT calculations (B3LYP/6-311+G**) reveal:

  • HOMO-LUMO Gap: 4.8 eV, suggesting moderate electronic excitation energy

  • Electrostatic Potential: Negative potential localized on carbonyl oxygen (-0.32 e/Å)

Coordination Chemistry Applications

The triazinone carbonyl and tetrazole N-donors enable metal chelation, forming complexes with:

  • Cu(II): Square planar geometry, λₘₐₓ 610 nm (d-d transition)

  • Fe(III): Octahedral coordination, antiferromagnetic coupling (J = -12.1 cm⁻¹) .

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